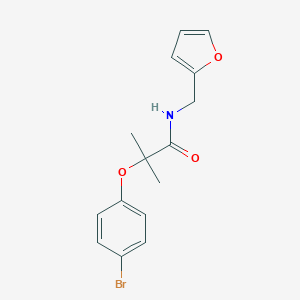![molecular formula C22H19ClN4O4 B243735 N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide, commonly known as CMB, is a benzotriazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the development of new drugs, as well as in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of CMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CMB has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, CMB has been found to inhibit the activity of histone deacetylase, an enzyme involved in gene expression.
Biochemical and Physiological Effects
CMB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-8. CMB has also been found to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor. Additionally, CMB has been found to inhibit the replication of HIV-1 by inhibiting reverse transcriptase activity.
Avantages Et Limitations Des Expériences En Laboratoire
CMB has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. CMB also has a wide range of potential applications in drug development and the study of biochemical and physiological processes. However, there are also some limitations to using CMB in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, CMB has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for the study of CMB. One potential application is in the development of new anticancer drugs. CMB has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new treatments. Additionally, CMB could be further studied for its potential antiviral and antimicrobial properties. Further studies could also investigate the potential toxicity and side effects of CMB in vivo. Overall, the study of CMB has the potential to lead to new discoveries in drug development and the study of biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of CMB involves the reaction of 2,4-dimethoxybenzoic acid with 3-chloro-4-methoxyaniline and triphosgene in the presence of triethylamine. The resulting product is then reacted with 2-aminobenzoic acid and sodium hydride to yield CMB. This method has been optimized to produce high yields of CMB with high purity.
Applications De Recherche Scientifique
CMB has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antiviral, and antimicrobial properties. CMB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antiviral activity against HIV-1 and herpes simplex virus. Additionally, CMB has been found to have antibacterial activity against gram-positive and gram-negative bacteria.
Propriétés
Formule moléculaire |
C22H19ClN4O4 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-15-6-7-16(21(12-15)31-3)22(28)24-13-4-8-18-19(10-13)26-27(25-18)14-5-9-20(30-2)17(23)11-14/h4-12H,1-3H3,(H,24,28) |
Clé InChI |
GCJXHMCLOUOWOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)